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molecular formula C11H9ClN2O B8417543 1-(3-Chloro-2-methylquinoxalin-5-yl)ethanone

1-(3-Chloro-2-methylquinoxalin-5-yl)ethanone

Cat. No. B8417543
M. Wt: 220.65 g/mol
InChI Key: QKBPAEJFBAGFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

1-(3-Fluoro-2-methylquinoxalin-5-yl)ethanone (126g, 2.00 g, 9.79 mmol) was treated with HCl (4.0 M solution in 1,4-dioxane; 24.49 ml, 98 mmol), and the homogeneous reaction was fitted with a drying tube. After 6 h the reaction was concentrated in vacuo, and the solid was taken up in DCM. Solid NaHCO3 was added cautiously with rapid stirring; and saturated aq. NaHCO3 was sequentially added cautiously with rapid stirring. The mixture was partitioned between saturated NaHCO3 and DCM. The aq. layer was extracted with DCM (2×), and the combined organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 1-(3-chloro-2-methylquinoxalin-5-yl)ethanone (254a, 99% yield) as an orange-brown solid. MS (ESI, pos. ion) m/z: 221.0 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
24.49 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([CH3:15])=[N:4][C:5]2[C:10]([N:11]=1)=[C:9]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:7][CH:6]=2.[ClH:16]>>[Cl:16][C:2]1[C:3]([CH3:15])=[N:4][C:5]2[C:10]([N:11]=1)=[C:9]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C(=NC2=CC=CC(=C2N1)C(C)=O)C
Name
Quantity
24.49 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the homogeneous reaction
CUSTOM
Type
CUSTOM
Details
was fitted with a drying tube
CONCENTRATION
Type
CONCENTRATION
Details
After 6 h the reaction was concentrated in vacuo
Duration
6 h
ADDITION
Type
ADDITION
Details
Solid NaHCO3 was added cautiously with rapid stirring
ADDITION
Type
ADDITION
Details
and saturated aq. NaHCO3 was sequentially added cautiously with rapid stirring
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated NaHCO3 and DCM
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC2=CC=CC(=C2N1)C(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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